5-Methylbenzothiazole

Description

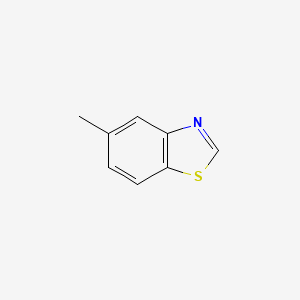

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-6-2-3-8-7(4-6)9-5-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBIXVUYSFOUEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20559166 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2942-16-7 | |

| Record name | 5-Methyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20559166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Methylbenzothiazole and Its Derivatives

Established Synthetic Pathways for 5-Methylbenzothiazole

The foundational methods for synthesizing the benzothiazole (B30560) core, including this compound, have been well-established and are still widely used. These pathways typically involve the formation of the thiazole (B1198619) ring onto a pre-existing benzene (B151609) ring.

Cyclization Reactions of Substituted Aniline (B41778) Precursors

A primary route to this compound involves the cyclization of appropriately substituted aniline precursors. For instance, p-toluidine (B81030) can be reacted with ammonium (B1175870) thiocyanate (B1210189) to form p-tolylthiourea, which is then cyclized to produce 2-amino-5-methylbenzothiazole. nih.govjyoungpharm.org This method is versatile and allows for the introduction of various substituents onto the benzothiazole nucleus. indexcopernicus.com Another approach is the reaction of substituted anilines with potassium thiocyanate in the presence of bromine, which acts as a catalyst for the oxidative cyclization. researchgate.net

The Jacobsen cyclization, a radical cyclization of thiobenzanilides using potassium ferricyanide, is a highly effective strategy for producing specific isomers, such as 6-substituted benzothiazoles. researchgate.netresearchgate.net Similarly, intramolecular cyclization of thioformanilides can be achieved using reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) at room temperature, offering high yields. indexcopernicus.com

Table 1: Examples of Cyclization Reactions for Benzothiazole Synthesis

| Precursor | Reagents | Product | Yield (%) | Reference |

| p-Toluidine | 1. Conc. HCl, H₂O, heat2. NH₄SCN, heat | p-Tolylthiourea | 88 | jyoungpharm.org |

| p-Tolylthiourea | HBr | 2-Amino-6-methylbenzothiazole | 80 | jyoungpharm.org |

| 3-Chloro-4-fluoroaniline | KSCN, Br₂ | 2-Amino-6-fluoro-7-chlorobenzothiazole | - | researchgate.net |

| Thioformanilides | DDQ, CH₂Cl₂ | Substituted benzothiazoles | High | indexcopernicus.com |

This table provides examples of different cyclization reactions used to synthesize benzothiazole derivatives.

Condensation Reactions with 2-Aminobenzenethiol and Aldehydes

A cornerstone of benzothiazole synthesis is the condensation reaction between 2-aminothiophenols and various carbonyl compounds, most notably aldehydes. researchgate.netrsc.org This method is direct and widely applicable for creating 2-substituted benzothiazoles. The reaction of 2-aminothiophenol (B119425) with an appropriate aldehyde leads to the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the benzothiazole ring system. figshare.com

Various catalysts and oxidizing agents have been employed to facilitate this condensation. Iodine has been shown to effectively promote the reaction between 2-aminothiophenol and aldehydes in DMF at 100°C. organic-chemistry.org Other catalytic systems, such as ferric hydrogensulfate in ethanol (B145695) or water, have also been used, offering excellent yields and high chemoselectivity. researchgate.net

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for the synthesis of benzothiazoles, often starting from precursors that already contain the necessary atoms for ring formation. rsc.org One such method involves the cyclization of thiobenzanilides, which can be induced by various reagents. researchgate.netrsc.org For example, the use of Dess-Martin periodinane can efficiently mediate the intramolecular cyclization of phenolic azomethines to form benzothiazoles at ambient temperature. organic-chemistry.org

Another approach is the intramolecular C-S cross-coupling of ortho-iodothioanilides, which can be promoted by KOtBu in the presence of a phenanthroline additive, leading to a wide variety of 2-substituted benzothiazoles in excellent yields. organic-chemistry.org Visible-light-driven, metal-free intramolecular C(sp²)–H thiolation of thiobenzanilides also provides a pathway to benzothiazoles. organic-chemistry.org

Modern Approaches in Benzothiazole Synthesis

In recent years, the focus of synthetic chemistry has shifted towards developing more efficient, environmentally friendly, and atom-economical methods. This has led to the emergence of novel strategies for the synthesis of this compound and its derivatives.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) have gained significant traction as they allow for the synthesis of complex molecules in a single step from simple starting materials, minimizing waste and purification steps. mdpi.comarkat-usa.org A notable example is the one-pot, three-component reaction of 2-aminobenzothiazole (B30445), an aldehyde, and a β-ketoester or 1,3-diketone to produce pyrimido[2,1-b]benzothiazoles. arkat-usa.orgresearchgate.net

Another one-pot procedure involves the reaction of bis-(2-nitrophenyl)-disulfides with aliphatic acids to produce 2-alkyl-substituted benzothiazoles. acs.org This method is scalable and uses commercially available starting materials. acs.org Similarly, a one-pot synthesis of 2-(benzylsulfonyl)benzothiazoles has been developed starting from 2-mercaptobenzothiazole (B37678) and benzyl (B1604629) halides in water. rsc.org

Table 2: Examples of One-Pot and Multicomponent Reactions for Benzothiazole Synthesis

| Reaction Type | Reactants | Product | Key Features | Reference |

| Three-component | Arylglyoxals, 2-aminobenzothiazole, 1,3-dicarbonyl compounds | Pyrimido[2,1-b] rsc.orgorganic-chemistry.orgbenzothiazoles | Good yields, simple work-up | arkat-usa.org |

| One-pot | Bis-(2-nitrophenyl)-disulfide, aliphatic acids | 2-Alkyl-substituted benzothiazoles | Scalable, high yields (78-90%) | acs.org |

| One-pot, two-step | 2-Mercaptobenzothiazole, benzyl halides, KMnO₄, FeCl₃ | 2-(Benzylsulfonyl)benzothiazoles | Environmentally friendly (water as solvent) | rsc.org |

| Three-component | o-Iodoanilines, K₂S, DMSO | 2-Unsubstituted benzothiazoles | Good functional group tolerance | organic-chemistry.org |

This table highlights modern one-pot and multicomponent reactions for synthesizing various benzothiazole derivatives.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazoles to minimize environmental impact. nih.govmdpi.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.

The condensation of 2-aminothiophenol with aldehydes has been successfully carried out in aqueous media using samarium triflate as a reusable acid catalyst. organic-chemistry.org Another green approach utilizes a self-neutralizing acidic CO₂-alcohol system to catalyze the reaction, which simplifies the work-up procedure by avoiding the need for a base and preventing salt disposal. figshare.com The use of commercial laccases as catalysts for the condensation of 2-aminothiophenol with aryl-aldehydes also represents a green and efficient method. mdpi.com Furthermore, electrochemical methods are being explored for the synthesis of benzothiazole derivatives, offering an eco-compatible pathway that avoids hazardous catalysts. benthamdirect.com Microwave-assisted synthesis has also been shown to be a green method, significantly reducing reaction times and improving yields compared to conventional heating. scielo.br

Metal-Catalyzed Synthetic Routes

Transition metal catalysis offers powerful and versatile pathways for the formation of carbon-sulfur (C-S) and carbon-nitrogen (C-N) bonds, which are fundamental to the assembly of the benzothiazole heterocyclic system. Palladium and copper catalysts are at the forefront of these developments, enabling syntheses under milder conditions and with greater functional group tolerance than traditional methods.

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of functionalized benzothiazole derivatives, particularly for creating carbon-carbon bonds at specific positions on the benzene ring. These methods typically start with a pre-functionalized benzothiazole, such as 5-bromo-2-methylbenzothiazole, and couple it with various organometallic reagents. The Suzuki-Miyaura coupling, for instance, is a prominent strategy.

This approach involves the reaction of a bromo-substituted methylbenzothiazole with organozinc or organotin reagents in the presence of a palladium catalyst. While effective in producing derivatives with good yields and high regioselectivity, the cost of palladium catalysts and the use of organometallic reagents can be considerations for large-scale industrial applications. A variety of palladium complexes have proven effective, allowing for tailored reaction conditions.

| Catalyst | Reagents | Solvent | Temperature | Key Feature |

|---|---|---|---|---|

| PdCl₂(dppf) | Organozinc phenyl derivatives | THF | 20°C | Coupling of 5-bromo-2-methylbenzothiazole |

| PdCl₂ | Organozinc phenyl derivatives | THF | 20°C | Alternative catalyst for coupling |

| Pd(OAc)₂ | Organotin phenyl derivatives | DMF or aqueous DMF | Ambient | Coupling with organotin reagents |

| PdCl₂(PPh₃)₂ | Organotin phenyl derivatives | DMF or aqueous DMF | Ambient | Alternative phosphine (B1218219) ligand catalyst |

More advanced palladium-catalyzed methods have been developed for the direct functionalization of the methyl group in 2-methylbenzothiazole, enabling the synthesis of complex triaryl(heteroaryl)methanes. nih.gov

Copper catalysis provides an efficient, cost-effective, and environmentally friendlier alternative for the synthesis of the benzothiazole scaffold. organic-chemistry.org These methods are particularly valuable for constructing the core ring system from simpler precursors.

One notable "one-pot" strategy involves the reaction of aryl iodides with potassium thioacetate, using a copper/ligand catalytic system. beilstein-journals.org This method can be applied to the synthesis of 2-methylbenzothiazole and is amenable to both conventional heating and microwave irradiation, the latter of which significantly reduces reaction times. beilstein-journals.orgresearchgate.net

Another powerful copper-catalyzed approach is the condensation of 2-aminobenzenethiols with a wide array of nitriles. organic-chemistry.org To produce this compound, this reaction would utilize 2-amino-4-methylbenzenethiol (B1340713) as the starting material. The method is distinguished by its operational simplicity, mild reaction conditions, and tolerance for various functional groups on the nitrile component, leading to excellent yields of the corresponding 2-substituted benzothiazoles. organic-chemistry.org Mechanistic studies suggest the reaction proceeds through the formation of a sulfilimine intermediate, followed by an intramolecular cyclization facilitated by copper coordination. organic-chemistry.org

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cu(OAc)₂ / Et₃N | 2-Aminobenzenethiols + Nitriles | Ethanol | 70°C, 6 hours | Up to 86% | organic-chemistry.org |

| CuI / 1,10-Phenanthroline | Aryl Iodides + Potassium Thioacetate | Toluene | 100°C, 24 hours (or 2 hours with microwave) | Good to Excellent | beilstein-journals.org |

Palladium-Catalyzed Reactions.

Functionalization Strategies for this compound

Once the this compound core is synthesized, its chemical properties can be further tailored through various functionalization reactions. These strategies are critical for developing derivatives with specific electronic, steric, and biological properties for applications in medicinal chemistry and materials science.

Controlling the position of new substituents on the benzothiazole ring is a key challenge in its derivatization. The inherent electronic properties of the heterocyclic system and its existing substituents direct the outcome of electrophilic substitution reactions. saskoer.ca The methyl group at the 2-position of the benzothiazole ring acts as an activating group that directs incoming electrophiles primarily to the para (5-position) and ortho (6-position) sites.

A classic example is the direct bromination of 2-methylbenzothiazole using reagents like bromine (Br₂) or N-bromosuccinimide (NBS). This reaction typically yields a mixture of 5-bromo- and 6-bromo-2-methylbenzothiazole. The para-substituted product often dominates due to a combination of electronic and steric factors, though separation of the resulting isomers may be necessary. This regioselectivity allows for the targeted synthesis of 5-substituted derivatives, which can then serve as precursors for further modifications, such as the palladium-catalyzed cross-coupling reactions described previously.

The benzothiazole ring system can undergo a variety of chemical transformations to introduce new functional groups or modify existing ones. These reactions expand the chemical diversity of derivatives accessible from a this compound precursor.

Common derivatization reactions include:

Oxidation : The sulfur atom in the thiazole ring can be oxidized to form the corresponding sulfoxides or sulfones using common oxidizing agents like hydrogen peroxide.

Reduction : The benzothiazole ring can be reduced to generate amine derivatives.

Substitution : Both electrophilic and nucleophilic substitution reactions can be employed to introduce a range of functional groups onto the benzothiazole nucleus, such as halogens. For derivatives containing functional handles like esters, further modification through hydrolysis or nucleophilic substitution can introduce pharmacophores such as piperidinyl or aryl groups.

The this compound scaffold serves as a valuable building block for the synthesis of more complex, polycyclic, and mechanically interlocked molecular architectures. mdpi.comwikipedia.org These advanced structures are of significant interest in drug discovery and materials science. nih.gov

Several strategies have been developed to construct elaborate molecules from methylbenzothiazole precursors:

Multi-component Reactions : A microwave-assisted, three-component reaction involving 2-methyl-5-aminobenzothiazole, an aromatic aldehyde, and 2-hydroxy-1,4-naphthoquinone (B1674593) can produce polycyclic condensed acridine (B1665455) derivatives. mdpi.com

Tandem Cyclization : A metal-free tandem cyclization strategy allows for the synthesis of functionalized quinoline (B57606) derivatives from the reaction of 2-methylbenzothiazoles with 2-styrylanilines. acs.org This process involves the functionalization of C(sp³)–H bonds and the formation of new C–C and C–N bonds. acs.org

Fused Heterocyclic Systems : The benzothiazole core can be fused with other heterocyclic rings. For example, derivatives of pyrrolo[2,1-b] Current time information in Bangalore, IN.benzothiazole, a fused scaffold with potential as a targeted cancer therapy agent, can be synthesized from benzothiazole precursors. beilstein-journals.org

Biologically Active Conjugates : Complex derivatives can be formed by attaching other pharmacologically active moieties. Benzamide (B126) and urea-based derivatives of benzothiazole have been synthesized and show potent inhibitory activities against enzymes relevant to cancer chemotherapy. nih.gov

Derivatization at the Benzothiazole Ring.

Advanced Characterization of Synthetic Products

The confirmation of the successful synthesis of this compound and its derivatives, along with the determination of their purity, relies on a suite of advanced analytical techniques. These methods are crucial for structural elucidation and quality control of the final products.

Spectroscopy is a fundamental tool for probing the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition and bonding can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides information about the chemical environment of individual atoms, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum, typically recorded in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals. The methyl group protons (CH₃) appear as a singlet at approximately 2.43 ppm. The protons on the benzene ring produce a multiplet signal between 7.33 and 8.04 ppm, and a singlet for the proton at the 2-position appears around 9.29 ppm rsc.org.

The ¹³C NMR spectrum provides further structural confirmation. For this compound, distinct peaks are observed for the methyl carbon (around 21.44 ppm) and the various carbons of the benzothiazole core, which resonate at approximately 122.35, 123.00, 128.13, 134.19, 135.62, 151.71, and 155.24 ppm rsc.org.

In a study of 5-methoxy-2-methylbenzothiazole (B1581558), a derivative of this compound, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) showed a singlet for the methyl protons at 2.800 ppm and a singlet for the methoxy (B1213986) group protons at 3.863 ppm. The aromatic protons appeared at 6.981, 7.448, and 7.642 ppm chemicalbook.com.

Detailed NMR data for this compound and a derivative are presented in the tables below:

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | 2.43 | Singlet |

| Aromatic H | 7.33 | Doublet |

| Aromatic H | 7.84-8.04 | Multiplet |

| C2-H | 9.29 | Singlet |

Solvent: DMSO-d₆ rsc.org

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (ppm) |

|---|---|

| CH₃ | 21.44 |

| Aromatic C | 122.35 |

| Aromatic C | 123.00 |

| Aromatic C | 128.13 |

| Aromatic C | 134.19 |

| Aromatic C | 135.62 |

| Aromatic C | 151.71 |

| Aromatic C | 155.24 |

Solvent: DMSO-d₆ rsc.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental composition of a compound. This is crucial for confirming the identity of the synthesized product. HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For instance, the HRMS of a derivative, 5-chloro-2-methylbenzothiazole, was calculated to be 182.9909 and experimentally found to be 182.9907, confirming the molecular formula C₈H₆ClNS ias.ac.in. Similarly, the HRMS for another derivative, (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone, was calculated as 380.0507 (M+H+) and found to be 380.0502, verifying its composition jyoungpharm.org. The coupling of HRMS with techniques like secondary electrospray ionization (SESI) allows for sensitive detection of benzothiazole derivatives acs.orguzh.ch.

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| 5-Chloro-2-methylbenzothiazole | 182.9909 | 182.9907 | C₈H₆ClNS |

| 5-Chloro-2-ethylbenzothiazole | 197.0066 | 197.0067 | C₉H₈ClNS |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone | 380.0507 | 380.0502 | C₂₁H₁₅ClNO₂S |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending). libretexts.org The IR spectrum provides a "fingerprint" of the molecule.

In the analysis of benzothiazole derivatives, characteristic IR absorption bands are observed. For example, the C=N stretching vibration of the thiazole ring typically appears in the range of 1584-1654 cm⁻¹. Aromatic C=C stretching vibrations are observed around 1475-1523 cm⁻¹, and the aromatic C-H stretch is seen at approximately 3061 cm⁻¹ jyoungpharm.org. For 5-bromo-2-methylbenzothiazole, key IR absorption bands include the C–Br stretch at 500–600 cm⁻¹ and the C=S vibration at 600–700 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for Benzothiazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | ~3061 |

| C=O Stretch | 1652-1654 |

| C=N Stretch | 1584-1593 |

| Aromatic C=C Stretch | 1475-1523 |

| C-Cl Stretch | 755-758 |

Chromatographic techniques are essential for assessing the purity of synthesized compounds by separating them from any unreacted starting materials, byproducts, or other impurities.

High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment. jyoungpharm.orgfrontiersin.orgjbarbiomed.com In the synthesis of benzothiazole derivatives, HPLC has been used to confirm the purity of the final products, with some studies reporting purities exceeding 99%. jyoungpharm.orgmdpi.com For instance, a series of (2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl)(substitutedphenyl) methanone (B1245722) scaffolds were found to have purities of up to 99.36% as determined by HPLC jyoungpharm.org.

Thin-Layer Chromatography (TLC) is another common technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. researchgate.netarabjchem.org The visualization of spots on a TLC plate, often using iodine vapors, helps in determining the completion of the reaction and the presence of any impurities arabjchem.org.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-Methoxy-2-methylbenzothiazole |

| 5-Chloro-2-methylbenzothiazole |

| 5-Chloro-2-ethylbenzothiazole |

| 5-Bromo-2-methylbenzothiazole |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(phenyl)methanone |

| (2-(benzo[d]thiazol-2-ylmethoxy)-5-chlorophenyl)(4-chlorophenyl)methanone |

Theoretical and Computational Investigations of 5 Methylbenzothiazole

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations have become indispensable in modern chemistry for predicting and interpreting molecular behavior. scirp.org These calculations are broadly categorized into Density Functional Theory (DFT) and ab initio methods, both of which have been applied to study benzothiazole (B30560) derivatives.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has proven to be a valuable tool for studying the properties of benzothiazole and its derivatives, providing detailed information about electron distribution and chemical behavior. scirp.org DFT calculations, particularly using the B3LYP functional, are employed to optimize molecular geometry, analyze frontier molecular orbitals (FMOs), and map the molecular electrostatic potential (MEP). scirp.orgresearchgate.net

The first step in most quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. mdpi.com For derivatives of benzothiazole, DFT methods, such as B3LYP with basis sets like 6-31G, are used to find the equilibrium geometry. researchgate.net This process involves calculating the energy at an initial geometry and then iteratively searching for a new geometry with lower energy until a local minimum is found. mdpi.com The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. nih.gov For molecules with flexible parts, a conformational analysis is performed to identify the most stable conformers. researchgate.net The accuracy of these calculations is dependent on the chosen functional and basis set. mdpi.com For instance, studies on similar heterocyclic compounds have used various basis sets, including 6-31G, 6-311++G( ), and cc-pVTZ, to achieve reliable results. researchgate.net

Table 1: Common DFT Functionals and Basis Sets for Geometry Optimization

| Functional | Basis Set | Key Features |

|---|---|---|

| B3LYP | 6-31G(d) | A popular hybrid functional often used for geometry optimization of organic molecules. uni-muenchen.de |

| B3LYP | 6-311++G(d,p) | A higher-level basis set that includes diffuse functions and polarization functions for better accuracy. researchgate.netresearchgate.net |

| PBE0 | def2-TZVP | A hybrid functional that has shown good performance for transition metal complexes and can be applied to heterocyclic systems. rsc.org |

| BP86 | Various | A generalized gradient approximation (GGA) functional. rsc.org |

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap suggests a more reactive molecule. researchgate.net For benzothiazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO, providing insights into intramolecular charge transfer and bioactivity. scirp.orgresearchgate.net The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. scirp.org

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

| Term | Description | Significance |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating capacity of a molecule. youtube.comnumberanalytics.com |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of a molecule. youtube.comnumberanalytics.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. researchgate.net |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites. uni-muenchen.de It is calculated by determining the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). scirp.orgresearchgate.net For benzothiazole derivatives, DFT calculations at levels like B3LYP/6-31+G(d,p) are used to generate MEP surfaces. scirp.orgscirp.org This analysis helps in identifying potential sites for hydrogen bonding and other intermolecular interactions. scirp.orgresearchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.de This method provides a quantitative picture of bonding, charge distribution, and charge delocalization within a molecule. numberanalytics.com By examining the interactions between filled (donor) and empty (acceptor) NBOs, one can quantify the energetic importance of these interactions using second-order perturbation theory. uni-muenchen.de The stabilization energy (E(2)) associated with electron delocalization from a donor NBO to an acceptor NBO provides insight into hyperconjugative interactions and the stability of the molecule. scirp.org For benzothiazole derivatives, NBO analysis has been used to understand charge transfer, conjugation, and the nature of intermolecular interactions. scirp.orgscirp.org

Table 3: Key Outputs of NBO Analysis

| NBO Feature | Description |

|---|---|

| Lewis-type Orbitals | Localized bonds and lone pairs corresponding to the Lewis structure. uni-muenchen.de |

| Non-Lewis Orbitals | Empty orbitals that accept electron density from Lewis-type orbitals. uni-muenchen.de |

| Stabilization Energy (E(2)) | Quantifies the strength of donor-acceptor interactions and charge delocalization. scirp.org |

| Natural Population Analysis (NPA) | Provides atomic partial charges based on the distribution of electrons in NAOs. uni-muenchen.de |

Ab initio molecular orbital methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. dtic.mil These methods, such as the Hartree-Fock (HF) method, solve the Schrödinger equation for a given molecule. mdpi.com While computationally more demanding than DFT, ab initio calculations can provide highly accurate results. High-level ab initio methods, such as the G3//B3LYP composite method, have been used to computationally estimate the gas-phase enthalpies of formation for benzothiazole and its methyl derivatives. researchgate.net These calculations involve optimizing the geometry at a lower level of theory (like B3LYP) and then performing a single-point energy calculation at a higher, more accurate level. researchgate.net The agreement between these computationally derived values and experimental results validates the predictive power of these theoretical models. researchgate.net

Molecular Electrostatic Potential (MEP) Surface Analysis.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of 5-methylbenzothiazole. researchgate.netnih.govscirp.org By calculating the optimized molecular geometry and electronic structure, it is possible to simulate various types of spectra. researchgate.netnih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. google.com Computational models, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These predictions are valuable for assigning experimental spectra and for the structural elucidation of new derivatives. nih.gov The accuracy of these predictions depends on the chosen computational method and basis set. nih.gov

IR and Raman Spectroscopy: The vibrational frequencies observed in Infrared (IR) and Raman spectra correspond to the different modes of molecular vibration. DFT calculations can predict these vibrational frequencies, which aids in the assignment of experimental spectra. researchgate.netnih.govresearchgate.net For instance, the characteristic vibrations of the benzothiazole ring and the methyl group can be identified and analyzed. derpharmachemica.com Theoretical spectra are often scaled to better match experimental data. derpharmachemica.com Studies on related benzothiazole derivatives have shown good agreement between calculated and experimental vibrational frequencies. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.netnih.gov This approach calculates the energies of electronic transitions from the ground state to various excited states. These calculations help in understanding the electronic structure and the nature of the absorption bands observed experimentally. For benzothiazole derivatives, TD-DFT can elucidate the contributions of different molecular orbitals to the electronic transitions. scirp.org

Table 1: Predicted Spectroscopic Data for this compound and Related Compounds

| Spectroscopic Technique | Predicted Parameter | Computational Method | Key Findings |

| NMR | ¹H and ¹³C Chemical Shifts | GIAO, DFT | Aids in the assignment of experimental spectra and structural confirmation. researchgate.netnih.gov |

| IR/Raman | Vibrational Frequencies | DFT (e.g., B3LYP) | Helps identify characteristic functional group and skeletal vibrations. researchgate.netnih.govresearchgate.net |

| UV-Vis | Electronic Transitions (λmax) | TD-DFT | Provides insight into the electronic structure and nature of absorption bands. researchgate.netnih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a dynamic perspective on the behavior of this compound, from its interactions with other molecules to its stability within biological systems.

Investigation of Intermolecular Interactions

Computational methods can be used to study the non-covalent interactions between this compound and other molecules, such as solvents or biological macromolecules. mdpi.com Techniques like DFT can model hydrogen bonding and other electrostatic interactions, providing insights into the molecule's solubility and binding preferences. scirp.orgmdpi.com Natural Bond Orbital (NBO) analysis can further elucidate intramolecular and intermolecular charge transfer interactions that contribute to molecular stability. scirp.orgmjcce.org.mk

Protein-Ligand Docking Studies for Biological Targets

Structure-Activity Relationship (SAR) Studies Through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. oncodesign-services.comuni-bonn.de Computational SAR approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, use statistical methods to correlate molecular descriptors with biological activity. oncodesign-services.com These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. oncodesign-services.comnih.gov For benzothiazole derivatives, computational SAR studies have been used to identify key structural features that are important for their anticancer and antimicrobial activities. rjptonline.org

Computational Thermodynamics for Stability and Formation

Computational thermodynamics allows for the prediction of the thermodynamic properties of molecules, such as their enthalpy of formation and Gibbs free energy. researchgate.netnumberanalytics.comazonano.com These calculations provide insights into the stability of different isomers and conformers of this compound. researchgate.net By comparing the energies of reactants and products, the feasibility and spontaneity of formation reactions can be assessed. scirp.org High-level ab initio methods have been used to determine the gas-phase enthalpies of formation for benzothiazole and its methyl derivatives, showing that methyl substituents increase the stability of the compounds. researchgate.net

Advanced Spectroscopic Characterization and Photophysical Properties

Detailed NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules like 5-methylbenzothiazole. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide comprehensive information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide a distinct fingerprint of its molecular structure. The chemical shifts (δ) are influenced by the electron density around each nucleus, which is modulated by the aromatic system and the electron-donating methyl group.

¹H NMR Spectroscopy: The proton NMR spectrum displays signals corresponding to each unique proton environment. In a deuterated solvent like DMSO-d₆, the spectrum shows a singlet for the C2-proton, distinct signals for the three protons on the benzene (B151609) ring, and a singlet for the methyl group protons. rsc.org

Aromatic Protons: The protons on the fused benzene ring (H4, H6, and H7) typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific substitution pattern and coupling between adjacent protons lead to characteristic splitting patterns (e.g., doublets, doublet of doublets).

C2-Proton: The proton at the C2 position of the thiazole (B1198619) ring appears as a singlet, typically at a very downfield position (around δ 9.29 ppm in DMSO-d₆), due to the strong deshielding effect of the adjacent sulfur and nitrogen atoms. rsc.org

Methyl Protons: The protons of the methyl group at the C5 position appear as a sharp singlet in the upfield region (around δ 2.43 ppm in DMSO-d₆), consistent with a methyl group attached to an aromatic ring. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum reveals a signal for each unique carbon atom in the molecule. The chemical shifts span a wide range, reflecting the different carbon environments (aliphatic, aromatic, and heterocyclic). rsc.org

C2 Carbon: The C2 carbon, bonded to both nitrogen and sulfur, is significantly deshielded and appears at the lowest field (δ ~155.24 ppm). rsc.org

Aromatic and Heterocyclic Carbons: The other carbons of the benzothiazole (B30560) core (C4, C5, C6, C7, C3a, C7a) resonate in the aromatic region (δ ~122-152 ppm). rsc.org The quaternary carbons (C3a, C5, and C7a), which are not directly attached to any protons, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) or by their appearance in 2D spectra.

Methyl Carbon: The methyl carbon provides a signal in the high-field (aliphatic) region of the spectrum (δ ~21.44 ppm). rsc.org

The following table summarizes the experimental chemical shift assignments for this compound.

| ¹H NMR Data (400 MHz, DMSO-d₆) rsc.org | ¹³C NMR Data (100 MHz, DMSO-d₆) rsc.org | ||

|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |

| H2 | 9.29 (s, 1H) | C2 | 155.24 |

| H4, H7 | 8.04-7.84 (m, 2H) | C7a | 151.71 |

| H6 | 7.33 (d, 1H) | C5 | 135.62 |

| 5-CH₃ | 2.43 (s, 3H) | C3a | 134.19 |

| C6 | 128.13 | ||

| C4 | 123.00 | ||

| C7 | 122.35 | ||

| 5-CH₃ | 21.44 |

While 1D NMR provides fundamental data, 2D NMR techniques are indispensable for unambiguous signal assignment, especially for complex structures or isomers. mdpi.comrsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show cross-peaks connecting the coupled aromatic protons (e.g., H6 with H7), confirming their proximity in the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). An HSQC spectrum would definitively link the ¹H signals of H2, H4, H6, H7, and the methyl protons to their corresponding ¹³C signals (C2, C4, C6, C7, and the methyl carbon), simplifying the assignment process. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). HMBC is crucial for assigning quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. For instance, the methyl protons (5-CH₃) would show correlations to the quaternary carbon C5 and the protonated carbon C6. The C2-proton would show correlations to the quaternary carbons C3a and C7a, confirming the fusion of the thiazole and benzene rings.

1H NMR and 13C NMR Chemical Shift Assignments and Interpretation.

Comprehensive Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally fragile molecules by creating ions directly from a solution. libretexts.orgnih.gov It is particularly well-suited for polar compounds like benzothiazole derivatives. acs.orgfrontiersin.org For this compound, with a molecular weight of 149.05 g/mol , ESI-MS in positive ion mode would be expected to primarily generate the protonated molecular ion, [M+H]⁺. This would result in a prominent peak in the mass spectrum at an m/z value of approximately 150.1. The high accuracy of modern mass spectrometers allows this mass to be used to confirm the elemental composition of the molecule.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov This technique is the method of choice for identifying and quantifying trace amounts of this compound in complex matrices such as environmental water and wastewater samples. researchgate.netnih.govuva.nl

The typical workflow involves:

Sample Preparation: An initial extraction and concentration step, often using solid-phase extraction (SPE), is employed to isolate the benzothiazoles from the sample matrix and remove interfering substances. researchgate.netnih.gov

Chromatographic Separation: The extract is injected into an LC system, where this compound is separated from other compounds, including its isomers like 4-methylbenzotriazole, based on its interaction with the stationary phase of the column. nih.gov

Tandem Mass Spectrometry (MS/MS): As the compound elutes from the column, it is ionized (typically by ESI) and enters the mass spectrometer. In the first stage, the precursor ion (e.g., the [M+H]⁺ ion at m/z 150.1) is selected. This ion is then fragmented by collision with an inert gas in a collision cell. In the second stage, the resulting product ions are mass-analyzed. By monitoring for specific precursor-to-product ion transitions (a method known as Multiple Reaction Monitoring or MRM), the technique provides extremely high selectivity and sensitivity for the target analyte, enabling its confident identification and quantification even at very low concentrations. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS).

Advanced Infrared and Raman Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. The spectrum provides a characteristic fingerprint of the molecule.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. researchgate.net

For this compound, the key vibrational modes can be assigned to specific regions of the spectrum. While a fully assigned experimental spectrum is not readily published, the expected assignments can be inferred from the analysis of benzothiazole and its derivatives. researchgate.netresearchgate.netesisresearch.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of the C-H bonds in the methyl group. researchgate.net |

| C=N Stretch | ~1650-1550 | Stretching of the carbon-nitrogen double bond within the thiazole ring, a key characteristic band. researchgate.net |

| Aromatic C=C Stretch | ~1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the fused benzene ring. |

| CH₃ Bending | ~1460 and ~1380 | Asymmetric and symmetric bending (deformation) modes of the methyl group. researchgate.net |

| In-plane C-H Bending | ~1300-1000 | Deformation vibrations of the aromatic C-H bonds within the plane of the ring. |

| C-S Stretch | ~750-600 | Stretching vibration of the carbon-sulfur bond in the thiazole ring. This can be weak and coupled with other modes. |

| Out-of-plane C-H Bending | ~900-675 | Strong bands in the IR spectrum characteristic of the aromatic substitution pattern. |

Vibrational Assignments and Potential Energy Distribution (PED)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the molecular structure of this compound. spectroscopyonline.com The vibrational modes of the benzothiazole ring system are complex due to the coupling of various stretching and bending motions. Theoretical calculations, often employing density functional theory (DFT), are used to predict the vibrational frequencies and to aid in their assignment. researchgate.netijariie.com The Potential Energy Distribution (PED) analysis provides a quantitative measure of the contribution of each internal coordinate to a specific normal mode of vibration, allowing for a more precise assignment of the observed spectral bands. nih.govnih.gov

For benzothiazole and its derivatives, characteristic vibrational bands can be assigned. For instance, C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. ias.ac.in The C=N stretching vibration of the thiazole moiety gives rise to a sharp, intense band, often found in the range of 1640-1500 cm⁻¹. researchgate.netresearchgate.net Vibrations associated with the fused benzene ring, such as C=C stretching, appear in the 1600–1450 cm⁻¹ range. researchgate.net The presence of the methyl group at the 5-position introduces its own characteristic vibrations, including symmetric and asymmetric stretching and bending modes.

Table 1: General Vibrational Assignments for Benzothiazole Derivatives This table is illustrative, based on data for related benzothiazole compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Typical Appearance (IR/Raman) | Reference |

| 3100-3000 | Aromatic C-H Stretch | Weak to medium | ias.ac.in |

| 3000-2850 | Methyl C-H Stretch | Weak to medium | ias.ac.in |

| 1640-1500 | C=N Stretch | Strong, sharp (IR) | researchgate.netresearchgate.net |

| 1600-1450 | Aromatic C=C Stretch | Medium to strong | researchgate.net |

| 1470-1450 | Methyl Asymmetric Bend | Medium | researchgate.net |

| 1380-1370 | Methyl Symmetric Bend | Medium | researchgate.net |

| ~750 | C-S Stretch (Thiazole) | Medium | researchgate.net |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides critical information about the electronic structure and photophysical properties of molecules by examining the transitions between different electronic energy levels. wustl.edu When a molecule like this compound absorbs ultraviolet (UV) or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. libretexts.org The subsequent de-excitation can occur through various radiative (fluorescence, phosphorescence) or non-radiative pathways.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. edinst.com The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups containing valence electrons with low excitation energy, known as chromophores. shu.ac.uktanta.edu.eg In this compound, the entire benzothiazole ring system acts as a chromophore.

The absorption spectrum arises from transitions of electrons from occupied molecular orbitals (like non-bonding 'n' orbitals and bonding 'π' orbitals) to unoccupied anti-bonding orbitals (π). libretexts.orgshu.ac.uk The most common transitions are π → π and n → π*.

π → π transitions:* These are typically high-energy, high-intensity absorptions that occur in unsaturated systems. pharmacyconcepts.in For benzothiazole derivatives, these transitions are responsible for the strong absorption bands in the UV region. pku.edu.cn

n → π transitions:* These involve the promotion of an electron from a non-bonding orbital (e.g., on the nitrogen or sulfur atom) to an anti-bonding π* orbital. They are generally of lower intensity compared to π → π* transitions. shu.ac.ukpku.edu.cn

Studies on related benzothiazole derivatives show strong absorption in the UV region. For example, some N-methylpyridinium derivatives of 2-methylbenzothiazole (B86508) exhibit strong absorption around 520 nm, though this is heavily influenced by the extended conjugation. nih.gov The introduction of a methoxy (B1213986) group at the 5-position of 2-methylbenzothiazole results in a red-shift of the absorption maximum, indicating that substituents on the benzene ring can tune the electronic properties. nih.gov

Table 2: Illustrative UV-Vis Absorption Data for Benzothiazole Derivatives

| Compound/Derivative | Solvent | λmax (nm) | Transition Type | Reference |

| 5-Methoxy-2-methylbenzothiazole (B1581558) derivative | Methanol | ~330-340 | π → π | nih.gov |

| Styryl-benzothiazole derivative | Acetonitrile | ~390 | π → π | beilstein-journals.org |

| Bis-benzophenothiazine | - | ~320-340 | π → π* | pku.edu.cn |

Fluorescence and Luminescence Properties

Fluorescence is the emission of light from a molecule after it has absorbed light, specifically from a singlet excited state returning to the ground state. edinst.com Many benzothiazole derivatives are known to be fluorescent, with applications as probes and sensors. scispace.comresearchgate.net The emission properties, such as the wavelength of maximum emission (λem) and fluorescence quantum yield (Φf), are sensitive to the molecular structure and the local environment (e.g., solvent polarity). mdpi.com For instance, 7-amino-3-benzothiazol-2-ylquinoline is a highly fluorescent compound, demonstrating that amino substitution can enhance emission. scispace.com

Aggregation-Induced Emission (AIE) is a fascinating photophysical phenomenon where certain molecules, which are non-emissive or weakly emissive in dilute solutions, become highly luminescent upon aggregation in poor solvents or in the solid state. mdpi.commdpi.com This behavior is the opposite of the more common aggregation-caused quenching (ACQ).

Derivatives of 2-(2-hydroxy-5-methyl)benzothiazole (HBT) are classic examples of molecules that exhibit AIE. nih.govresearchgate.net The AIE effect in these compounds originates from the keto tautomer formed via an ESIPT process (see below). researchgate.net In the aggregated state, intramolecular rotations, which act as non-radiative decay channels in solution, are restricted. This restriction blocks the non-radiative pathways and opens up the radiative decay channel, leading to strong fluorescence emission. nih.gov

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. chemrxiv.org This process often leads to the formation of a transient tautomer with distinct photophysical properties, typically resulting in a large Stokes shift (a large separation between the absorption and emission maxima). researchgate.net

The ESIPT phenomenon is prominently observed in benzothiazole derivatives that have a proton-donating group (like a hydroxyl group) positioned close to a proton-accepting site (like the thiazole nitrogen). snnu.edu.cn Specifically, 2-(2-hydroxy-5-methyl)benzothiazole derivatives are well-known to undergo an ultrafast ESIPT process upon photoexcitation. nih.govresearchgate.net The initially excited enol form rapidly converts to an excited keto tautomer, which is responsible for the fluorescence emission. researchgate.netresearchgate.netrsc.org This process is often barrier-less in the excited state. rsc.org

Aggregation-Induced Emission (AIE) Phenomena.

Two-Photon Absorption Properties

Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. iphy.ac.cn This property is highly valuable for applications such as high-resolution bioimaging and photodynamic therapy, as it allows for deeper tissue penetration and localized excitation. rsc.orgacademie-sciences.fr

The 2PA cross-section (σ₂ₚₐ), measured in Goeppert-Mayer (GM) units, quantifies the efficiency of the 2PA process. Designing molecules with large 2PA cross-sections often involves creating structures with strong intramolecular charge transfer (ICT), such as donor-π-acceptor (D-π-A) systems. rsc.orgmdpi.com While specific 2PA data for this compound is not prominent in the searched literature, studies on structurally related benzazole derivatives provide insight. rsc.org For example, D-π-A type fluorophores based on benzoxazole (B165842) (a closely related heterocycle) have been shown to possess significant 2PA cross-sections, with values reaching up to 2702 GM for multi-branched structures. rsc.org The donor strength and the nature of the π-conjugated bridge are critical factors in tuning the 2PA properties of these molecules. iphy.ac.cn

X-ray Diffraction for Solid-State Structural Analysis

As of the latest available data, a complete single-crystal X-ray diffraction analysis for the specific compound this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available.

While the crystal structure of the parent this compound molecule is not determined, extensive crystallographic studies have been conducted on a wide array of its derivatives. These studies are crucial in the fields of medicinal chemistry and materials science, providing insights into the solid-state behavior of the benzothiazole scaffold. Analysis of these derivatives reveals how substitutions on the benzothiazole ring system influence molecular conformation, intermolecular interactions, and crystal packing. However, without a direct structural determination of this compound, a definitive analysis of its solid-state structure remains elusive.

Should the crystallographic data for this compound become available, a standard analysis would include the determination of the following parameters, which are essential for a comprehensive understanding of its solid-state properties:

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Value |

| Chemical Formula | C₈H₇NS |

| Formula Weight | 149.22 g/mol |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Calculated Density (g/cm³) | To be determined |

Biological and Pharmacological Research Applications of 5 Methylbenzothiazole Derivatives

Medicinal Chemistry Applications and Drug Discovery

The versatility of the 5-methylbenzothiazole core allows for chemical modifications that can modulate its biological activity, making it a valuable starting point for the synthesis of novel pharmaceutical agents. cymitquimica.comijirset.com Researchers have explored its derivatives for a multitude of therapeutic applications, driven by the compound's ability to interact with various biological targets. benthamscience.comnih.govontosight.ai The development of new synthetic methodologies continues to produce novel benzothiazole (B30560) derivatives, which are then screened for potential pharmacological activities against various diseases. benthamscience.comijirset.com This has led to the identification of numerous lead compounds with significant potential in areas such as oncology and infectious diseases. nih.govnih.gov

Derivatives of benzothiazole are a significant focus of anticancer research, demonstrating potent activity against a wide range of human tumor cell lines. nih.govnih.govresearchgate.net Studies have shown that these compounds can inhibit the growth of cancers such as breast, colon, lung, leukemia, and prostate cancer. nih.govtandfonline.com For instance, certain fluorinated 2-arylbenzothiazole derivatives showed significant growth inhibition against the MCF-7 human breast adenocarcinoma cell line. nih.gov Similarly, benzothiazole-piperazine derivatives have displayed high cytotoxic activity against colorectal (HCT-116), breast (MCF-7), and hepatocellular (HUH-7) cancer cell lines. tandfonline.com The anticancer potential of these scaffolds is often linked to their ability to engage with various molecular targets within cancer cells, leading to cell death and inhibition of tumor proliferation. nih.govnih.gov

| Derivative Type | Target Cancer Cell Line(s) | Observed Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Fluorinated 2-arylbenzothiazole (Compound 2) | MCF-7 (Breast Adenocarcinoma) | GI50 = 0.4 µM | nih.gov |

| Chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole (Compound 55) | HT-29 (Colorectal Adenocarcinoma) | IC50 = 0.024 µM | nih.gov |

| Naphthalimide-benzothiazole (Compound 4a) | Colon Cancer | IC50 = 3.715 µM | rsc.org |

| Naphthalimide-benzothiazole (Compound 4b) | Lung Cancer | IC50 = 3.890 µM | rsc.org |

| Thioxothiazolidine acetamide (B32628) benzothiazole (Compound 52) | Various (Ovarian, Renal, Prostate, etc.) | Promising anti-cancer activity | nih.gov |

| PB11 (A novel benzothiazole derivative) | U87 (Glioblastoma), HeLa (Cervix Cancer) | IC50s < 50 nM | mdpi.com |

One of the key mechanisms through which benzothiazole derivatives exert their anticancer effects is the inhibition of DNA topoisomerase IIα, a critical enzyme for DNA replication and cell division. nih.govrsc.org Certain benzothiazole derivatives that resemble DNA purine (B94841) bases have been identified as potent inhibitors of human topoisomerase IIα. researchgate.net For example, the compound 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3) was found to be a highly effective inhibitor with an IC₅₀ value of 39 nM. researchgate.net Mechanistic studies suggest that such compounds can act as catalytic inhibitors, interfering with the enzyme's function without necessarily intercalating into the DNA, thus preventing the resealing of DNA strands and leading to cell death. researchgate.netscirp.org

Many benzothiazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.govtandfonline.com This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis can occur through various signaling pathways. mdpi.comfrontiersin.org One notable pathway is the mitochondria-mediated intrinsic pathway, which involves the release of cytochrome C and the activation of caspases, such as caspase-3 and -9. mdpi.comfrontiersin.org For instance, a novel derivative, PB11, was found to induce apoptosis in glioblastoma (U87) and cervix cancer (HeLa) cells by suppressing the PI3K/AKT signaling pathway. mdpi.com Another benzothiazole derivative (BTD) was shown to induce apoptosis in colorectal cancer cells via the ROS–mitochondria-mediated apoptotic pathway. frontiersin.org Furthermore, some derivatives also exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors need to grow and spread. nih.govfrontiersin.orgnih.gov

The anticancer effectiveness of benzothiazole derivatives is highly dependent on the nature and position of substituents on the benzothiazole core. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 and C-6 positions are particularly significant for biological activity. benthamscience.com For example, the presence of a urea (B33335) moiety and specific phenyl disubstitutions in sorafenib (B1663141) analogues containing a benzothiazole ring was found to be crucial for their anti-proliferative activity. nih.gov In another study, the introduction of a pyrazole (B372694) moiety significantly enhanced the antitumor activity of certain benzothiazole scaffolds. nih.govtandfonline.com Similarly, for benzamide (B126) methylbenzothiazole derivatives, para-substitutions on the phenyl ring of the benzamide group resulted in effective inhibition of human glutathione (B108866) S-transferase P1-1, which is relevant in cancer chemotherapy. tandfonline.com These SAR insights are vital for the rational design and development of new, more potent anticancer agents. nih.govnih.gov

The benzothiazole nucleus is a key component in the development of new antimicrobial agents. ijirset.comjchemrev.comontosight.airesearchgate.net Derivatives of this compound have been synthesized and evaluated for their activity against a variety of pathogenic microorganisms, including bacteria and fungi. ijirset.commdpi.comsemanticscholar.org The antimicrobial action of these compounds is often attributed to their ability to interact with essential cellular targets in microbes, such as enzymes like DNA gyrase. mdpi.comnih.gov

Research has demonstrated that benzothiazole derivatives are active against both Gram-positive and Gram-negative bacteria. mdpi.comnih.govresearchgate.net In some studies, derivatives have shown stronger inhibition against Gram-negative strains like Escherichia coli and Pseudomonas aeruginosa than against Gram-positive bacteria. nih.govresearchgate.net For instance, a benzothiazole clubbed isatin (B1672199) derivative (41c) exhibited excellent activity against E. coli (MIC = 3.1 μg/ml) and P. aeruginosa (MIC = 6.2 μg/ml), proving more potent than the reference drug ciprofloxacin (B1669076) in that particular study. nih.gov Conversely, other studies report significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. semanticscholar.orgnih.gov Dichloropyrazole-based benzothiazole analogues have shown potent inhibitory activity against Gram-positive strains with MIC values as low as 0.0156–0.25 µg/mL. nih.gov The specific substitutions on the benzothiazole ring play a critical role in determining the spectrum and potency of the antibacterial activity. nih.govactapharmsci.com

| Derivative Type | Bacterial Strain | Observed Activity (MIC) | Reference |

|---|---|---|---|

| Benzothiazole-Isatin Derivative (41c) | E. coli (Gram-negative) | 3.1 µg/ml | nih.gov |

| Benzothiazole-Isatin Derivative (41c) | P. aeruginosa (Gram-negative) | 6.2 µg/ml | nih.gov |

| DNA GyraseB Inhibitor (19a) | Enterococcus faecalis (Gram-positive) | 3.13 µM | nih.gov |

| Dichloropyrazole-based Benzothiazole (104) | Gram-positive strains | 0.0156–0.25 µg/mL | nih.gov |

| Dichloropyrazole-based Benzothiazole (104) | Gram-negative strains | 1–4 µg/ml | nih.gov |

| 2-(4-amidophenyl)benzothiazole derivative (VI) | K. pneumoniae (Gram-negative) | 3.9 µg/mL | researchgate.net |

Antimicrobial Research.

Antifungal Activity

Derivatives of this compound have demonstrated notable antifungal properties. A series of novel benzothiazole derivatives were designed and synthesized, showing a broad spectrum of activity against various fungal pathogens. rsc.org One particular compound, 6m , exhibited significant inhibitory activity against a range of fungi, including systemic and dermatophytic pathogens. rsc.org Its effectiveness against Cryptococcus neoformans and Candida glabrata was found to be superior to the commonly used antifungal drug, fluconazole. rsc.org Furthermore, compound 6m also showed in vivo antifungal activity in a Caenorhabditis elegans-Candida albicans infection model, highlighting its potential as a lead compound for further optimization. rsc.org

Other studies have also reported the antifungal potential of benzothiazole derivatives. For instance, certain synthesized compounds displayed moderate inhibitory effects against the growth of Candida albicans and Aspergillus niger. nih.gov Specifically, compounds 3, 4, 10, and 12 from one study showed moderate antifungal activity, while compound 2 exhibited weak activity. nih.gov Another study found that a synthesized benzothiazole derivative, GG4 , which contains a nitro group, showed significant activity against Candida tropicalis. nih.gov

The antifungal activity of these compounds is often attributed to their interaction with essential fungal enzymes. rsc.orgnih.gov

Antiviral Activity

The benzothiazole nucleus is a key component in a variety of compounds that exhibit antiviral properties against several viruses. mdpi.com Research has shown that modifications to the benzothiazole structure, such as the addition of a methyl group at the 5th or 6th position, can enhance the antiviral potency of the resulting compounds. mdpi.com

Benzothiazole derivatives have been investigated for their activity against a range of viruses, including:

Hepatitis C Virus (HCV): Novel pyridobenzothiazole derivatives have been identified as inhibitors of the HCV NS5B polymerase, an enzyme crucial for viral replication. nih.gov

Dengue Virus (DENV): A pyridobenzothiazole derivative has been shown to inhibit the RNA-dependent RNA polymerase (RdRp) of the dengue virus. nih.gov

Influenza A Virus: A tricyclic compound containing a 2-substituted 7,8-dihydro-6H-imidazo[2,1-b] nih.govbenzothiazol-5-one structure demonstrated promising activity against the influenza A virus. nih.gov

Chikungunya Virus (CHIKV): Certain benzothiazole derivatives have shown potent inhibition of CHIKV, with some compounds acting at the post-entry stage of the viral life cycle and significantly reducing viral replication. researchgate.net

Bovine Viral Diarrhea Virus (BVDV): Some imidazo[4,5-c]pyridines and N-benzylidenequinolinamines derivatives containing a benzothiazole moiety were active against BVDV. researchgate.net

Mechanism of Antimicrobial Action

The antimicrobial effects of this compound derivatives are believed to stem from their ability to interfere with essential cellular processes in microorganisms. nih.gov One of the primary proposed mechanisms is the inhibition of key enzymes necessary for microbial survival. researchgate.net

For instance, some benzothiazole derivatives have been shown to inhibit dihydroorotase, an enzyme critical for pyrimidine (B1678525) synthesis in bacteria. nih.gov The inhibition of this enzyme disrupts the production of essential building blocks for DNA and RNA, ultimately leading to the cessation of microbial growth. nih.gov Molecular docking studies have suggested that these compounds can form hydrogen bonds with active site residues of the enzyme and that the bulky thiazole (B1198619) and naphthalene (B1677914) rings may physically block substrate access. nih.gov

Other enzymatic targets for benzothiazole derivatives include:

DNA gyrase: This enzyme is essential for DNA replication in bacteria. nih.gov

Uridine diphosphate-N-acetyl enol pyruvyl glucosamine (B1671600) reductase (MurB): This enzyme is involved in the synthesis of the bacterial cell wall. nih.gov

Peptide deformylase, dihydrofolate reductase, and dihydropteroate (B1496061) synthase: These enzymes are involved in various metabolic pathways crucial for bacterial survival. researchgate.net

Furthermore, some active benzothiazole compounds have been observed to induce leakage of DNA and proteins from fungal spores, indicating a mechanism that involves disruption of the cell membrane. nih.gov

Anti-Inflammatory and Analgesic Properties

Derivatives of this compound have been the subject of research for their potential anti-inflammatory and pain-relieving effects. nih.govjchemrev.com Studies have demonstrated that modifications to the benzothiazole structure can lead to significant analgesic and anti-inflammatory activities.

In one study, a series of new benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties were synthesized and evaluated. nih.gov Several of these compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov For example, compounds 17c and 17i showed a high percentage of edema inhibition. nih.gov In terms of analgesic properties, compounds 17c , 17g , and 17i demonstrated notable effects that were comparable to the standard drug celecoxib. nih.gov

Another study focused on thiazole and oxazole (B20620) substituted benzothiazole derivatives. nih.gov The synthesized compounds were tested for their anti-inflammatory and analgesic actions. nih.gov One compound, 3c , was identified as being more active than the reference drug at the tested dose. nih.gov

The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. nih.gov

Research in Neurodegenerative Disorders (e.g., Alzheimer's Disease)

The potential of this compound derivatives in the context of neurodegenerative diseases, particularly Alzheimer's disease (AD), has been an active area of investigation. nih.gov The multifactorial nature of AD has led researchers to explore multitarget-directed ligands (MTDLs), and the benzothiazole scaffold has emerged as a promising platform for developing such agents. nih.govnih.gov

Inhibition of Key Enzymes in AD Pathology

A key strategy in AD research is the inhibition of enzymes that play a crucial role in the disease's pathology. Derivatives of this compound have been designed and synthesized to target several of these enzymes.

Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are responsible for breaking down the neurotransmitter acetylcholine. nih.gov Inhibiting these enzymes can help restore cholinergic function, which is impaired in AD. Several studies have reported benzothiazole derivatives as potent inhibitors of both AChE and BuChE. nih.govnih.gov For instance, a series of 14 new benzothiazoles were synthesized, with compounds 4a, 4d, 4f, 4g, 4h, 4k, 4m, and 4n showing significant AChE inhibition, with IC50 values close to that of the standard drug donepezil. nih.gov Compound 4f was the most active in this series. nih.gov

Monoamine Oxidase B (MAO-B): This enzyme's activity is elevated in the brains of AD patients and is thought to be involved in the regulation of β-amyloid production. nih.gov The development of dual inhibitors that target both cholinesterases and MAO-B is a promising approach. nih.gov Research has identified benzothiazole derivatives that exhibit inhibitory activity against both AChE and MAO-B. nih.govrsc.org For example, compound 4f also displayed inhibitory activity against MAO-B. rsc.org

Development of Multitarget Ligands

The complexity of Alzheimer's disease suggests that targeting a single pathological pathway may not be sufficient. nih.govnih.gov This has driven the development of multitarget-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets relevant to the disease. nih.govnih.gov The benzothiazole framework has been utilized as a privileged scaffold for creating such MTDLs. nih.govnih.gov

One study described new benzothiazole-based derivatives as ligands for the histamine (B1213489) H3 receptor (H3R), which is also a target in AD therapy. nih.govnih.gov The most promising compound from this research, 3s , not only showed high affinity for the H3R but also exhibited inhibitory activity against AChE, BuChE, and MAO-B. nih.govnih.gov This multitargeting profile suggests that such compounds could be valuable lead structures for developing new anti-AD agents. nih.govnih.gov

Another approach has been the development of hybrid compounds. For example, research has focused on combining elements from the existing drug rivastigmine (B141) with benzothiazole derivatives to create multitarget ligands that inhibit cholinesterases and kinases associated with AD. Furthermore, some benzothiazole-isothiourea derivatives have been evaluated as multitarget compounds for AD, with studies showing their potential to inhibit AChE and the aggregation of amyloid-beta (Aβ1-42), as well as possessing antioxidant properties. mdpi.com

Antitubercular Research.rsc.org

The benzothiazole scaffold is a significant structural component in the development of new therapeutic agents, including those targeting Mycobacterium tuberculosis (Mtb). rsc.orgresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of tuberculosis has necessitated the search for novel, more effective drugs. rsc.orgnih.gov Derivatives of this compound have been a focus of such research, demonstrating notable activity against various Mtb strains. nih.govacs.org

Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of M. tuberculosis. nih.govacs.org In one study, a series of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives were tested against the replicating H37Rv strain of Mtb. nih.govacs.org The most potent compounds from this series, designated 7j and 7s, inhibited the growth of Mtb with Minimum Inhibitory Concentration (MIC) values of 1.4 µM and 1.9 µM, respectively. nih.govacs.org

Another research effort focused on creating benzothiazole–pyrimidine hybrids. nih.gov These compounds were tested against a drug-sensitive strain (ATCC 25177), an MDR strain (ATCC 35822), and an XDR strain of M. tuberculosis. nih.gov Several of these hybrids showed significant potency. nih.gov For instance, compounds 5b, 5c, 12, and 15 were highly active against the sensitive strain, with MIC values ranging from 0.24 to 0.98 µg/mL. nih.gov Compounds 5c and 15 also demonstrated strong activity against the resistant strains, with MIC values of 0.98 and 1.95 µg/mL against the MDR strain, and 3.9 and 7.81 µg/mL against the XDR strain, respectively. nih.gov

Similarly, research on other benzothiazole derivatives has identified compounds with promising activity. nih.gov A derivative containing a naphthalene nucleus (BNTZ 2) showed antitubercular activity with MICs of 6 µg/mL against the susceptible H37Rv strain and 11 µg/mL against MDR strains. nih.gov Another derivative incorporating an isoquinoline (B145761) nucleus (BNTZ 9) was effective at 8 µg/mL against both susceptible and MDR strains of M. tuberculosis. nih.gov

Table 1: Antitubercular Activity of this compound Derivatives

| Compound Series | Target Strain | Most Active Compounds | MIC (µg/mL) | MIC (µM) |

|---|

To understand the mechanism of action for these potent antitubercular compounds, molecular docking studies have been employed. rsc.orgnih.gov These computational studies help to predict the binding interactions between the synthesized derivatives and key protein targets within M. tuberculosis. rsc.orgchemmethod.com One critical target is the enzyme decaprenyl-phosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the synthesis of the mycobacterial cell wall. rsc.orgnih.gov

Molecular docking studies of the highly active benzothiazole–pyrimidine hybrids 5c and 15 were performed to investigate their inhibitory potential against DprE1. nih.gov Similarly, docking studies of other benzothiazole derivatives against the DprE1 protein (PDB: 4FDN) have shown a strong binding affinity, with one compound exhibiting a binding energy of -8.4 kcal/mol. rsc.org These studies suggest that the presence of aromatic centers and hydrogen bond donors is crucial for effective DprE1 inhibition. rsc.org Further computational analysis has identified other potential targets, including lysine-ɛ-aminotransferase, by demonstrating strong binding interactions characterized by favorable hydrogen bonds and stacking interactions. nih.gov

Inhibition Potency Against M. tuberculosis.

Antidiabetic and Antimalarial Research.nih.govacs.orgjchemrev.com